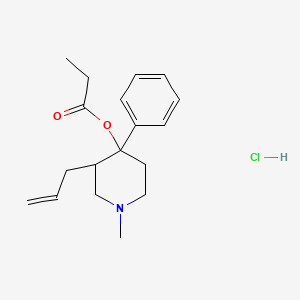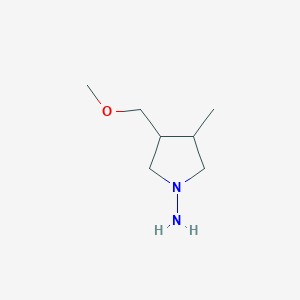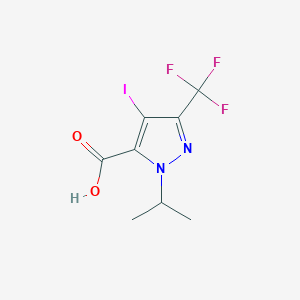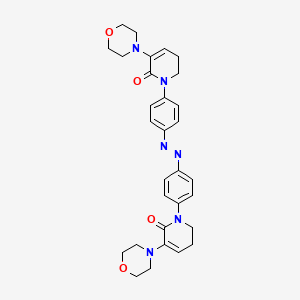
6'-Desmethoxy-6'-hydroxy Noscapine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Desmethoxy-6’-hydroxy Noscapine is a derivative of noscapine, an isoquinoline alkaloid primarily known for its antitussive (cough suppressant) properties. This compound is characterized by the absence of a methoxy group and the presence of a hydroxy group at the 6’ position, which distinguishes it from its parent compound, noscapine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Desmethoxy-6’-hydroxy Noscapine typically involves the demethylation of noscapine followed by hydroxylation. The process begins with the selective removal of the methoxy group at the 6’ position using reagents such as boron tribromide (BBr3) under controlled conditions. The resulting intermediate is then subjected to hydroxylation using oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) to introduce the hydroxy group at the desired position .
Industrial Production Methods: Industrial production of 6’-Desmethoxy-6’-hydroxy Noscapine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions: 6’-Desmethoxy-6’-hydroxy Noscapine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted derivatives
Scientific Research Applications
6’-Desmethoxy-6’-hydroxy Noscapine has a wide range of scientific research applications, including:
Chemistry: Used as a reference material for analytical studies and as a starting material for the synthesis of other bioactive molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its structural similarity to noscapine, which has shown anti-tumor properties.
Mechanism of Action
The mechanism of action of 6’-Desmethoxy-6’-hydroxy Noscapine is believed to be similar to that of noscapine. It primarily acts as a sigma receptor agonist, which is thought to mediate its antitussive effects. Experimental evidence suggests that pretreatment with sigma-specific antagonists reduces the activity of noscapine, indicating the involvement of sigma receptors. Additionally, it may interact with other molecular targets and pathways, contributing to its biological effects .
Comparison with Similar Compounds
Noscapine: The parent compound, known for its antitussive properties.
6’-Methoxy Noscapine: A derivative with a methoxy group at the 6’ position.
Hydroxy Noscapine: A derivative with a hydroxy group at a different position.
Comparison: 6’-Desmethoxy-6’-hydroxy Noscapine is unique due to the specific absence of a methoxy group and the presence of a hydroxy group at the 6’ position. This structural modification can influence its chemical reactivity and biological activity, potentially offering distinct advantages in certain applications compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C21H21NO7 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(3S)-6-hydroxy-7-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C21H21NO7/c1-22-7-6-10-8-13-19(28-9-27-13)20(26-3)14(10)16(22)17-11-4-5-12(23)18(25-2)15(11)21(24)29-17/h4-5,8,16-17,23H,6-7,9H2,1-3H3/t16-,17+/m1/s1 |
InChI Key |
ZVVDUSONGUODLU-SJORKVTESA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)O)OC)C(=O)O4)OC)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)O)OC)C(=O)O4)OC)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)

![(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid](/img/structure/B13428392.png)
![2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B13428394.png)

![1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428400.png)




![1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13428415.png)
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile](/img/structure/B13428421.png)
![tert-butyl (2S)-6-[[(5S)-6-[(2-methylpropan-2-yl)oxy]-2,6-dioxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13428424.png)

